Engineering Kinase Selectivity and Solubility: A Technical Guide to 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride
Engineering Kinase Selectivity and Solubility: A Technical Guide to 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride
Executive Summary
In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility and high off-target toxicity. To circumvent this, drug development professionals are increasingly utilizing sp3-rich, three-dimensional scaffolds. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5)[1] represents a critical building block in this paradigm. By coupling a highly polar, hinge-binding pyrimidine core with a rigid, sp3-hybridized azetidine ring, this compound serves as an advanced intermediate for synthesizing highly selective kinase inhibitors, particularly targeting the JAK and PI3K pathways[2][3].
This whitepaper provides an in-depth analysis of the compound's structural rationale, physicochemical properties, and field-proven experimental protocols for its integration into larger pharmacological scaffolds.
Physicochemical Profiling & Structural Elucidation
The utility of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride stems from its dual-nature architecture. The pyrimidin-4-ol core readily tautomerizes to its pyrimidin-4(3H)-one form, providing a dense array of hydrogen bond donors and acceptors[4]. The azetidine ring acts as a compact, basic spacer. The compound is supplied as a dihydrochloride salt to ensure long-term shelf stability and prevent premature oxidation of the electron-rich pyrimidine ring[1][5].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride |
| CAS Registry Number | 1361112-09-5 |
| Molecular Formula | C₇H₁₂Cl₂N₄O |
| Molecular Weight (Salt) | 239.10 g/mol |
| Molecular Weight (Base) | 166.18 g/mol |
| Salt Form | Dihydrochloride (2 HCl) |
| Hydrogen Bond Donors | 4 (including protonated azetidine) |
| Hydrogen Bond Acceptors | 3 |
| Physical State | Solid (typically white to off-white powder) |
Mechanistic Rationale in Drug Design: The "Escape from Flatland"
The integration of the azetidin-3-yl moiety into the pyrimidine core is a deliberate structural choice driven by the hypothesis[2].
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Hinge Region Anchoring: The 2-amino and 4-hydroxyl groups of the pyrimidine ring perfectly mimic endogenous purines. This allows the molecule to form critical bidentate hydrogen bonds with the backbone amides in the ATP-binding pocket (hinge region) of target kinases.
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sp3-Enriched Trajectory: The azetidine ring projects its substituents out of the flat aromatic plane. This three-dimensionality physically prevents the molecule from intercalating into off-target, flat hydrophobic pockets (a common source of toxicity in older kinase inhibitors)[2].
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Solubility Enhancement: The secondary amine of the azetidine ring (pKa ~9.5) is protonated at physiological pH, drastically improving the aqueous solubility of the parent drug candidate[2].
Fig 1. Logical relationship between structural motifs and physicochemical/pharmacodynamic outcomes.
Experimental Workflows & Validated Protocols
To maintain scientific integrity, the following protocols detail not just the procedural steps, but the chemical causality and self-validating mechanisms behind them.
Protocol 3.1: Synthesis and Isolation of the Dihydrochloride Salt via Boc-Deprotection
When synthesizing this building block from its Boc-protected precursor, isolation can be challenging due to the extreme polarity of the free base.
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Step 1: Dissolution. Suspend tert-butyl 3-(2-amino-6-hydroxypyrimidin-4-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration).
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Step 2: Acidic Cleavage. Slowly add 4M HCl in dioxane (10.0 eq) at 0°C under an inert argon atmosphere. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality & Self-Validation: Dioxane is an aprotic solvent. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the highly polar dihydrochloride salt forms and immediately precipitates out of the non-polar solution. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual cue: the cessation of gas evolution and the formation of a dense, white precipitate confirm reaction completion without the need for immediate LC-MS.
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Step 3: Isolation. Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether to remove residual dioxane and tert-butyl chloride, and dry in vacuo.
Protocol 3.2: N-Functionalization via Nucleophilic Substitution (SNAr)
To incorporate this building block into a larger kinase inhibitor framework, the azetidine nitrogen must act as a nucleophile.
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Step 1: Neutralization. Suspend 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (1.0 eq) in anhydrous DMF. Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: The dihydrochloride salt contains two equivalents of HCl. Exactly 2.0 equivalents of base are consumed just to neutralize the salt and liberate the nucleophilic secondary amine. An excess (1.5 eq) is required to neutralize the acid generated during the subsequent SNAr reaction. DIPEA is strictly chosen over triethylamine because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the azetidine for the electrophile.
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Step 2: Coupling. Add the heteroaryl chloride electrophile (1.1 eq). Heat the mixture to 80°C for 12 hours.
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Step 3: Validation. Quench an aliquot in water/acetonitrile and analyze via LC-MS. The disappearance of the highly polar starting material peak (early elution) and the appearance of the product mass confirm successful coupling.
Application in Kinase Inhibitor Development
The 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol scaffold has been heavily utilized in the development of Janus Kinase (JAK) inhibitors[2][5]. By functionalizing the azetidine nitrogen with various electrophiles (e.g., cyanophenyl or heteroaryl groups), researchers have successfully developed compounds that disrupt the JAK-STAT signaling pathway, which is heavily implicated in autoimmune diseases and oncology[3][6].
The azetidine ring ensures that the molecule remains soluble enough for topical or oral administration while maintaining the rigid geometry required to outcompete ATP in the JAK active site[2].
Fig 2. Disruption of the JAK-STAT signaling pathway by azetidine-pyrimidine derived inhibitors.
References
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Matrix Scientific / 1int.co.uk. "2-Amino-6-azetidin-3-yl-pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5) Product Data". URL:[Link]
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Chemikart. "2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride Supplier Specifications". URL: [Link]
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Journal of Medicinal Chemistry (ACS Publications). "Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility". URL:[Link]
- Google Patents. "Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors".
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10077277B2 - Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - Google Patents [patents.google.com]
- 4. 73576-32-6|2-Amino-6-isopropylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 5. 2-(Azetidin-3-yl)pyrimidine hydrochloride | 1255306-29-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
